molecular formula C18H24N2O B045644 N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide CAS No. 1374226-74-0

N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide

Cat. No.: B045644
CAS No.: 1374226-74-0
M. Wt: 284.4 g/mol
InChI Key: UKUDKGCYXPIZRH-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide (CAS: 1374226-74-0) is a chiral bicyclic carboxamide derivative with a stereospecific 3R configuration on the azabicyclo[2.2.2]octane moiety. It features a partially hydrogenated naphthalene ring system linked via a carboxamide bond.

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h3,5,7,14,17H,1-2,4,6,8-12H2,(H,19,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUDKGCYXPIZRH-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C(=O)NC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC=C2C(=O)N[C@H]3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylation of Tetrahydronaphthalene

The synthesis begins with the carboxylation of 1,2,3,4-tetrahydronaphthalene to yield 1,2,3,4-tetrahydro-1-naphthoic acid. This step employs carbon dioxide aeration in the presence of a strong base, followed by acidification with hydrochloric acid to precipitate the crude acid. Subsequent purification via ethyl acetate extraction and crystallization from toluene achieves >95% purity.

Formation of the Carboxamide Intermediate

The naphthoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride, which is then reacted with (3R)-1-azabicyclo[2.2.2]oct-3-ylamine. This coupling step occurs in a 4:1 ethyl acetate/toluene mixture at 50°C for 4–6 hours, yielding N-(1-azabicyclo[2.2.2]oct-3R-yl)-1,2,3,4-tetrahydronaphthalen-1-ylcarboxamide. The reaction mechanism proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon.

Stereochemical Resolution and Enantiomer Separation

Optical Resolution of 1-Naphthoic Acid

To obtain the (R)-enantiomer, racemic 1,2,3,4-tetrahydro-1-naphthoic acid is treated with quinine in ethanol. The (S)-acid-quinine salt preferentially crystallizes, leaving the (R)-acid in solution. Filtration and acid liberation yield enantiomerically pure (R)-1,2,3,4-tetrahydro-1-naphthoic acid (ee >99%).

Chiral Amine Synthesis

(3R)-1-Azabicyclo[2.2.2]oct-3-ylamine is synthesized via kinetic resolution using (R)-1-phenylethylamine. The imine intermediate formed with 1-azabicyclo[2.2.2]oct-3-one is reduced with sodium borohydride, followed by hydrogenolytic cleavage of the N-(1R-phenylethyl) group using 10% Pd/C in ethanol/water (5:1) at 20°C and 5 psig. This step achieves 92% enantiomeric excess for the (R)-amine.

Reduction and Cyclization

Borane-Mediated Reduction

The carboxamide intermediate undergoes borane reduction in tetrahydrofuran (THF) at reflux (66°C) for 5 hours. This step reduces the amide to the corresponding amine, forming (1-azabicyclo[2.2.2]oct-3R-yl)-(1,2,3,4-tetrahydronaphthalen-1R-ylmethyl)amine. Excess borane is quenched with methanol, and the product is isolated via solvent evaporation (yield: 78%).

Lewis Acid-Catalyzed Cyclization

Cyclization to the final bicyclic structure employs boron trifluoride etherate (BF₃·OEt₂) in toluene at 110°C. The Lewis acid facilitates intramolecular electrophilic aromatic substitution, forming the benzodehydroisoquinolinone framework. Reaction monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) confirms completion after 8 hours.

Purification and Crystallization

Solvent-Based Crystallization

Crude product is dissolved in boiling toluene (1.4 L per 350 g) and cooled to 10°C, inducing crystallization. Two recrystallizations increase purity to 99.5%, as verified by HPLC (C18 column, 90:10 water/acetonitrile).

Acid-Base Partitioning

The amine is converted to its hydrochloride salt using 4N HCl in ethanol, precipitated by adding isopropanol at 5°C. Filtration and drying under vacuum yield a white crystalline solid (melting point: 190–191°C).

Summary of Key Synthetic Steps

StepReagents/ConditionsSolventTemperatureTimeYield
1. CarboxylationCO₂, NaOH, HClEthanol/Water20°C30 min85%
2. Amide FormationSOCl₂, (R)-amineEthyl acetate/Toluene50°C6 hr89%
3. Borane ReductionBH₃-THFTHF66°C5 hr78%
4. CyclizationBF₃·OEt₂Toluene110°C8 hr72%
5. CrystallizationToluene10°C12 hr95% purity

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 3H, aromatic), 3.85 (q, 1H, J = 6.8 Hz, CH-N), 2.95–2.70 (m, 8H, bicyclic H).

  • Optical Rotation : [α]D²⁵ = −32.01° (c = 1.0185, CH₂Cl₂).

Purity Assessment

HPLC analysis under isocratic conditions (70:30 water/acetonitrile, 1 mL/min) shows a single peak at 4.2 min, confirming the absence of diastereomers.

Industrial-Scale Considerations

Solvent Recovery

Toluene and THF are recycled via fractional distillation, achieving 90% recovery rates. This reduces production costs by 40% compared to single-use solvents.

Waste Management

Aqueous acidic waste is neutralized with calcium carbonate before disposal, while boron-containing byproducts are treated with sodium hydroxide to precipitate boron salts .

Chemical Reactions Analysis

Types of Reactions

N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Nicotinic Acetylcholine Receptor Modulation

One of the prominent applications of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide is its role as an agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR). Research indicates that this compound can enhance cognitive functions and has potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study:
In a study published in the Journal of Medicinal Chemistry, the compound was shown to exhibit agonistic activity on α7 nAChRs, leading to improved synaptic plasticity in animal models . This suggests its potential as a cognitive enhancer.

Analgesic Properties

The compound has also been investigated for its analgesic properties. Its interaction with various neurotransmitter systems may contribute to pain relief mechanisms.

Data Table: Analgesic Activity Comparison

CompoundPain Relief EfficacyReference
N-(3R)-1-Azabicyclo[2.2.2]oct...Moderate
Traditional OpioidsHighVarious

Neuroprotective Effects

This compound has been studied for its neuroprotective effects against excitotoxicity and oxidative stress.

Case Study:
Research demonstrated that the compound could protect neuronal cells from damage induced by glutamate toxicity in vitro, highlighting its potential for developing treatments for conditions like stroke and traumatic brain injury.

Cognitive Enhancement

The compound's ability to modulate cholinergic signaling pathways suggests it may enhance cognitive functions such as memory and learning.

Data Table: Cognitive Enhancement Studies

Study TypeFindingsReference
In Vivo Animal StudiesImproved memory retention
In Vitro Neuronal Culture StudiesIncreased synaptic activity

Biochemical Applications

Mechanism of Action

The mechanism of action of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Stereoisomers and Positional Isomers

Comp-5 (N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide)
  • Structural Difference : S-configuration at the azabicyclo[2.2.2]octane group and a 2-carboxamide substitution on the naphthalene ring.
  • Functional Impact : Reduced α7 nAChR affinity compared to the 3R isomer (target compound), highlighting enantiomeric sensitivity in receptor binding .
Comp-6 (N-[(R)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-3-carboxamide)
  • Structural Difference : R-configuration but a 3-carboxamide substitution.
  • Functional Impact : Similar α7 nAChR potency to the target compound, suggesting substitution position tolerance in certain receptor interactions .

Bicyclic Core Modifications

PNU-282987 (N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride)
  • Structural Difference : Replaces the tetrahydro-naphthalene with a 4-chlorobenzamide group.
  • Functional Impact : Potent α7 nAChR agonist (EC₅₀ = 34 nM) but lower selectivity over other nAChR subtypes compared to the target compound .
PHA-543,613 (N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide)
  • Structural Difference : Incorporates a furopyridine ring instead of tetrahydro-naphthalene.
  • Functional Impact : High α7 nAChR potency (EC₅₀ = 9.2 nM) and improved blood-brain barrier penetration, making it a superior candidate for cognitive deficit treatment in schizophrenia .

Receptor Selectivity and Pharmacological Profiles

Table 1: Key Pharmacological Parameters
Compound Target Receptor EC₅₀ (nM) Selectivity (vs. α4β2 nAChR) Reference
Target Compound α7 nAChR 22 ± 4 >100-fold
PHA-543,613 α7 nAChR 9.2 ± 1.5 >500-fold
PNU-282987 α7 nAChR 34 ± 6 ~50-fold
Comp-5 (S-enantiomer) α7 nAChR 180 ± 25 <10-fold

Key Findings :

  • The target compound’s α7 nAChR affinity is intermediate between PHA-543,613 and PNU-282987, but its selectivity profile is superior to PNU-282987 .
  • Stereochemistry (R vs. S) and substitution position (1- vs. 2- or 3-carboxamide) critically influence receptor binding and functional activity .

Therapeutic Potential vs. Structural Analogs

Arazasetron (N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide)
  • Structural Difference : Benzoxazine-carboxamide core instead of tetrahydro-naphthalene.
  • Functional Impact: Acts as a serotonin receptor antagonist (5-HT₃), demonstrating how minor structural changes can shift receptor specificity .
N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-naphthalenecarboxamide
  • Structural Difference : Partially unsaturated (5,6-dihydro) naphthalene ring.
  • Functional Impact : Reduced metabolic stability compared to the fully hydrogenated (5,6,7,8-tetrahydro) target compound, as per preclinical pharmacokinetic studies .

Structure-Activity Relationship (SAR) Insights

  • Azabicyclo Configuration : The 3R configuration is optimal for α7 nAChR agonism, as shown by the diminished activity of S-enantiomers (e.g., Comp-5) .
  • Carboxamide Substitution : 1-carboxamide derivatives (target compound) exhibit better receptor selectivity than 2- or 3-substituted analogs .
  • Heterocyclic Replacements : Furopyridine (PHA-543,613) enhances potency, while benzamide (PNU-282987) improves synthetic accessibility but reduces selectivity .

Biological Activity

N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H24N2O
  • Molecular Weight : 284.4 g/mol
  • CAS Number : 1374226-74-0
  • SMILES Notation : O=C(N[C@@H]1CN2CCC1CC2)c3cccc4CCCCc34

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It exhibits significant affinity for:

  • Dopamine Receptors : The compound has been shown to act as a partial agonist at dopamine D2 receptors, which are implicated in the modulation of mood and reward pathways.
  • Serotonin Receptors : It also interacts with serotonin receptors (5-HT), influencing mood regulation and anxiety responses.

These interactions suggest that the compound may have applications in treating psychiatric disorders such as schizophrenia and depression.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Activity Assessed Findings Reference
Study 1Dopamine Receptor BindingHigh affinity for D2 receptors
Study 2Serotonin Receptor ActivityModulates 5-HT receptor activity
Study 3Neuroprotective EffectsExhibits neuroprotective properties in vitro

Case Study 1: Neuroprotective Effects

A recent study evaluated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to controls.

Case Study 2: Behavioral Studies

In behavioral assays using rodent models, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests. This suggests potential anxiolytic properties that warrant further exploration in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the naphthalene core followed by coupling to the azabicyclo[2.2.2]octane moiety. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or DCC in anhydrous conditions.
  • Stereochemical control : Chiral resolution via chromatography or enantioselective catalysis to ensure (3R)-configuration .
  • Purification : Recrystallization or preparative HPLC to achieve >95% purity.

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical techniques :

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify stereochemistry and connectivity.
  • HPLC-MS for purity assessment and molecular weight confirmation.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What safety precautions are critical during handling?

  • Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
  • Mitigation :

  • Use PPE (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation of dust/aerosols.
  • Store at 2–8°C in a tightly sealed, dry container .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Catalyst screening : Test palladium or nickel catalysts for coupling efficiency.
  • Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.
  • Flow chemistry : Implement continuous reactors to enhance reproducibility and scalability .

Q. What computational methods are effective in predicting the compound’s reactivity or binding affinity?

  • Approaches :

  • Density Functional Theory (DFT) : Model transition states for key reactions (e.g., amide bond formation).
  • Molecular docking : Screen against biological targets (e.g., neurotransmitter receptors) using AutoDock or Schrödinger Suite.
  • Reaction path analysis : Combine quantum mechanics with machine learning to predict optimal conditions .

Q. How can contradictions in reported biological activity data be resolved?

  • Root causes : Variability may arise from differences in:

  • Enantiomeric purity : Ensure chiral integrity via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Assay conditions : Standardize cell lines, buffer pH, and incubation times.
  • Metabolic stability : Evaluate hepatic microsome stability to rule out rapid degradation .

Q. What strategies are recommended for studying the compound’s mechanism of action in complex biological systems?

  • Experimental design :

  • Target deconvolution : Use CRISPR-Cas9 knockout libraries or proteomics (e.g., SILAC) to identify binding partners.
  • Pharmacodynamic markers : Monitor downstream biomarkers (e.g., cAMP levels for GPCR targets).
  • In vivo imaging : Employ PET/CT with radiolabeled analogs (e.g., ¹¹C or ¹⁸F derivatives) .

Critical Considerations

  • Stereochemical stability : Monitor racemization under acidic/basic conditions using polarimetry .
  • Ecotoxicity : Follow OECD guidelines for biodegradability testing to assess environmental risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.